Tracazolate

GABAA receptor subunit selectivity electrophysiology

Tracazolate is a critical tool for discriminating GABAA receptor isoforms, especially silent αβδ receptors. Unlike benzodiazepines, it potentiates [3H]flunitrazepam binding and acts as a 59-fold GABA current enhancer at α1β2δ. With a wider therapeutic window and no cross-tolerance, it’s essential for studies separating anxiolysis from sedation. Secure 98%+ purity stock to ensure reproducible, publication-grade results.

Molecular Formula C16H24N4O2
Molecular Weight 304.39 g/mol
CAS No. 41094-88-6
Cat. No. B1211167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTracazolate
CAS41094-88-6
Synonyms4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester
ICI 136,753
ICI 136753
tracazolate
Molecular FormulaC16H24N4O2
Molecular Weight304.39 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC
InChIInChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19)
InChIKeyPCTRYMLLRKWXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tracazolate (CAS 41094-88-6): A Pyrazolopyridine Non-Benzodiazepine GABAA Receptor Modulator for Anxiolytic and Anticonvulsant Research


Tracazolate (ICI 136,753) is a synthetic pyrazolopyridine derivative classified as a non-benzodiazepine anxiolytic [1]. It functions as a subtype-selective allosteric modulator of the GABAA receptor, with its intrinsic efficacy—potentiation or inhibition—governed by the specific subunit composition, particularly the nature of the third subunit (γ1-3, δ, ε) [2]. The compound demonstrates oral activity and exhibits dose-dependent anxiolytic and anticonvulsant effects in rodent models [3].

Tracazolate's Unique Subunit-Dependent Modulation and Binding Profile Prevents Simple Substitution by Classical Benzodiazepines


Unlike classical benzodiazepines, which act as positive allosteric modulators at α1,2,3,5βγ2-containing GABAA receptors, tracazolate exhibits a fundamentally distinct pharmacological profile. Its action can be potentiation or inhibition depending on the specific subunit combination [1]. Furthermore, in direct contrast to benzodiazepines which displace [3H]flunitrazepam from its binding site, tracazolate enhances the binding of this radioligand, indicating a different site of action or allosteric mechanism [2]. These receptor-level differences translate to distinct in vivo profiles, including a wider separation between sedative and therapeutic doses and a lack of cross-tolerance with benzodiazepines [3]. Therefore, substituting tracazolate with a classical benzodiazepine would fail to recapitulate its specific subunit-dependent effects, particularly at δ-containing and β3-preferring receptor isoforms, leading to divergent and potentially misleading experimental outcomes.

Quantitative Differentiation of Tracazolate from Benzodiazepine and Other GABAA Modulators


Tracazolate Exhibits β3-Selective Potentiation and Unique Subunit-Dependent Efficacy

Tracazolate's potency and intrinsic efficacy at recombinant GABAA receptors are profoundly influenced by the third subunit. It shows clear selectivity for β3 over β1-containing receptors, with a 9-fold higher potency at α1β3γ2 (EC50=1.5 μM) compared to α1β1γ2s (EC50=13.2 μM) . Its effect is further modulated by the specific third subunit (γ1-3, δ, ε) within the receptor complex [1].

GABAA receptor subunit selectivity electrophysiology

Tracazolate Dramatically Potentiates 'Silent' δ-Containing GABAA Receptors

At the α1β2δ receptor isoform, which exhibits an extremely small GABA-mediated current under baseline conditions, tracazolate acts as a powerful potentiator. It increased the current amplitude evoked by a half-maximal concentration (EC50) of GABA by 59-fold and increased the maximum current (efficacy) by 23-fold in the presence of a saturating GABA concentration [1]. Concomitantly, it decreased the GABA EC50 by 4-fold [2].

δ-subunit GABAA receptor tonic inhibition electrophysiology

Tracazolate Demonstrates a Wider Therapeutic Window Than Chlordiazepoxide

In rodent behavioral studies, tracazolate exhibits a much greater separation between sedative and therapeutic (anxiolytic) doses compared to the classical benzodiazepine chlordiazepoxide. The potency of tracazolate for its anticonflict effect is one-quarter to one-half that of chlordiazepoxide [1]. Crucially, it is predicted to be less likely than benzodiazepines to potentiate the sedative actions of barbiturates and ethanol [2].

anxiolytic sedation therapeutic index

Tracazolate Enhances Rather Than Displaces [3H]Flunitrazepam Binding

In direct contrast to classical benzodiazepines, which competitively displace [3H]flunitrazepam from its binding site, tracazolate significantly enhances the binding of this radioligand to rat brain synaptic membranes [1]. This enhancement is due to an increase in the affinity of the receptor for the ligand, is chloride-ion dependent, and is additive with the enhancement produced by GABA .

receptor binding allosteric modulation benzodiazepine site

Anxiolytic Effect of Tracazolate is Reversed by Flumazenil, but Sedative Effect is Not

In the rat social interaction test of anxiety, tracazolate (5 mg/kg) produced a clear anxiolytic effect. This effect was completely reversed by the benzodiazepine receptor antagonist Ro 15-1788 (flumazenil, 10 mg/kg) [1]. However, the sedative effects of tracazolate observed in the holeboard test (exploratory head-dipping, locomotor activity) were not reversed by the same antagonist [2].

anxiolytic behavioral pharmacology receptor antagonist

Recommended Research Applications for Tracazolate Based on Quantitative Differentiation


Probing the Functional Role of δ-Containing GABAA Receptors in Tonic Inhibition

Tracazolate is an essential tool for investigating the physiology of 'silent' αβδ GABAA receptors. Its ability to increase GABA-evoked currents at α1β2δ receptors by 59-fold (at EC50) allows researchers to unmask and study the contribution of these receptors to tonic inhibition in the forebrain, a role that classical benzodiazepines cannot probe due to their inactivity at δ-containing isoforms .

Dissecting Anxiolytic Mechanisms from Sedative Side Effects in Behavioral Pharmacology

The compound's unique profile, characterized by a wider therapeutic window than chlordiazepoxide and a differential sensitivity of its anxiolytic versus sedative effects to flumazenil [3], makes tracazolate a superior tool for studies aimed at separating the neural substrates of anxiety from those mediating sedation and motor impairment.

Investigating β3-Selective Modulation of GABAA Receptor Function

Researchers focused on the distinct roles of GABAA receptor β-subunit isoforms can utilize tracazolate's 9-fold selectivity for β3-containing receptors (α1β3γ2, EC50=1.5 μM) over β1-containing receptors (α1β1γ2s, EC50=13.2 μM) . This selectivity provides a pharmacological means to differentiate receptor subtypes in native tissue and recombinant systems.

As a Positive Control for Allosteric Binding Enhancement Assays

Unlike benzodiazepines which displace radioligands, tracazolate serves as a classic positive control for assays measuring allosteric enhancement of [3H]flunitrazepam or [3H]GABA binding to GABAA receptors . Its well-characterized, chloride-dependent enhancement of binding affinity provides a robust and reproducible reference signal for screening novel compounds.

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